molecular formula C13H20O2Si B12640900 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one CAS No. 919350-37-1

3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one

Cat. No.: B12640900
CAS No.: 919350-37-1
M. Wt: 236.38 g/mol
InChI Key: LOZUOPCJJXHOAH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-6-methylenecyclohexene
  • 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

CAS No.

919350-37-1

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

3,3-dimethyl-6-trimethylsilyl-3a,7a-dihydro-1-benzofuran-2-one

InChI

InChI=1S/C13H20O2Si/c1-13(2)10-7-6-9(16(3,4)5)8-11(10)15-12(13)14/h6-8,10-11H,1-5H3

InChI Key

LOZUOPCJJXHOAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C=CC(=CC2OC1=O)[Si](C)(C)C)C

Origin of Product

United States

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